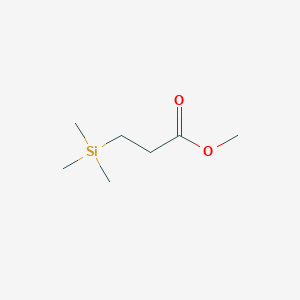
methyl 3-trimethylsilylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-trimethylsilylpropanoate is an organic compound with the molecular formula C7H16O2Si. It is a derivative of propanoic acid where the hydrogen atom in the carboxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 3-trimethylsilylpropanoate can be synthesized through the esterification of propanoic acid with methanol in the presence of a trimethylsilylating agent. One common method involves the reaction of propanoic acid with trimethylsilyl chloride (TMSCl) and methanol under acidic conditions. The reaction typically proceeds as follows:
CH3CH2COOH+TMSCl+CH3OH→CH3CH2COOTMS+HCl+H2O
Industrial Production Methods
In industrial settings, the production of propanoic acid, 3-(trimethylsilyl)-, methyl ester may involve continuous flow processes where propanoic acid and methanol are reacted with a trimethylsilylating agent in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-trimethylsilylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Oxidation: Propanoic acid or other oxidized derivatives.
Substitution: Various substituted propanoic acid derivatives.
Applications De Recherche Scientifique
methyl 3-trimethylsilylpropanoate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: In the study of metabolic pathways and enzyme reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which propanoic acid, 3-(trimethylsilyl)-, methyl ester exerts its effects involves the interaction of the ester group with various molecular targets. The ester group can undergo hydrolysis to release propanoic acid and methanol, which can then participate in further biochemical reactions. The trimethylsilyl group can also be involved in protecting carboxylic acids from unwanted reactions during synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, trimethylsilyl ester: Similar structure but without the methyl ester group.
Isobutyric acid, 3-trimethylsilyloxy-trimethylsilyl ester: Similar structure with an additional trimethylsilyloxy group.
Propanoic acid, 3-methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of a trimethylsilyl group.
Uniqueness
methyl 3-trimethylsilylpropanoate is unique due to the presence of both the trimethylsilyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
18296-04-3 |
|---|---|
Formule moléculaire |
C7H16O2Si |
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
methyl 3-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
YLXDTXVTBHDSAE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC[Si](C)(C)C |
SMILES canonique |
COC(=O)CC[Si](C)(C)C |
Synonymes |
3-(Trimethylsilyl)propanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















